N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-17(11-23-24(13)16-5-3-2-4-6-16)19(25)20-10-15-9-18(14-7-8-14)22-12-21-15/h2-6,9,11-12,14H,7-8,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOUGNSLTWUHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, with IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For example, certain derivatives exhibited IC50 values of 0.04 μmol against COX-2 inhibition, showcasing their potential as anti-inflammatory agents .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies suggest that compounds in this class can modulate pathways involved in neurodegenerative diseases. For instance, they may inhibit histone deacetylase 6 (HDAC6), which is implicated in neuroinflammation and neuronal cell death. In a mouse model of acetaminophen-induced acute liver injury, certain derivatives exhibited significant protective efficacy at doses of 40 mg/kg .
Synthesis and Structure–Activity Relationships
The synthesis of this compound typically involves multi-step processes including palladium-catalyzed reactions and cyclization steps to form the pyrazole ring. Understanding the structure–activity relationships (SAR) is crucial for optimizing its biological activity and pharmacokinetic properties .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be contextualized by comparing it to analogs with similar scaffolds. Key structural variations include modifications to the heterocyclic core, substituents, and linker regions.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Oxazoles are less aromatic than pyrazoles, which may influence solubility and metabolic stability . MC3629 retains the pyrazole core but replaces the pyrimidine with a dihydropyridinone, introducing a ketone group that enhances hydrogen-bonding capacity .
Substituent Effects: The cyclopropyl-pyrimidine group in the target compound and the oxazole analog may confer steric bulk and modulate lipophilicity, impacting membrane permeability.
Synthetic Methodology :
- The target compound and MC3629 share a common synthetic route using TBTU-mediated coupling , highlighting the versatility of this approach for carboxamide derivatives .
Pharmacological and Biochemical Implications
- Receptor Binding: The pyrimidine and cyclopropyl groups may interact with hydrophobic pockets in target proteins, similar to cannabinoid receptor ligands where substituent bulk influences receptor subtype selectivity (e.g., CB1 vs. CB2) .
- Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism compared to bulkier alkyl chains, as seen in other drug candidates.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly histone deacetylases (HDACs). This inhibition is crucial for reducing inflammation and promoting cell survival in conditions such as acute liver injury (ALI) .
- Modulation of Receptor Activity : It may also interact with dopamine receptors, potentially influencing neurochemical pathways relevant to mood regulation and neurodegenerative diseases .
- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various in vitro models .
Table 1: Biological Activity Summary
Case Study 1: Acute Liver Injury Model
A study investigated the protective effects of the compound in a mouse model of acetaminophen-induced acute liver injury. The results indicated that treatment with the compound at a dosage of 40 mg/kg significantly reduced liver damage markers and improved survival rates compared to control groups. This suggests that the compound may serve as a potential therapeutic agent for ALI .
Case Study 2: Inflammatory Response Modulation
In vitro studies demonstrated that this compound effectively inhibited COX-2 activity with an IC comparable to standard anti-inflammatory drugs like celecoxib. This positions the compound as a promising candidate for further development in inflammatory disease management .
Structure–Activity Relationship (SAR)
Recent investigations into the structure–activity relationships (SAR) of related pyrazole derivatives have revealed that modifications to the pyrimidine ring can significantly influence biological activity. For instance, substituents that enhance lipophilicity or electron-donating groups tend to improve anti-inflammatory efficacy .
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization
Q. Table 2. Pharmacological Screening Parameters
| Assay Type | Cell Line/Model | Key Metrics (Mean ± SD) | Reference |
|---|---|---|---|
| Calcium Mobilization | CHO-k1 (NTS1 receptor) | EC50 = 12.3 ± 1.5 nM | |
| Competitive Binding | HEK293 (125I-NPY) | Ki = 8.7 ± 0.9 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
